6-(ethylthio)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Ethylthio)pyridin-2(1H)-one is a heterocyclic compound containing a pyridine ring substituted with an ethylthio group at the 6-position and a keto group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(ethylthio)pyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with ethanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide or tetrahydrofuran.
Another approach involves the cyclization of an appropriate precursor, such as 2-mercaptoacetophenone, with an ethylating agent like ethyl iodide. This reaction can be catalyzed by a Lewis acid such as aluminum chloride or zinc chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(Ethylthio)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane or acetonitrile.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, amines, thiols; reactions often occur in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyridin-2(1H)-one derivatives.
Scientific Research Applications
6-(Ethylthio)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(ethylthio)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The ethylthio and keto groups play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-(Methylthio)pyridin-2(1H)-one: Similar structure but with a methylthio group instead of an ethylthio group.
6-(Phenylthio)pyridin-2(1H)-one: Contains a phenylthio group, offering different steric and electronic properties.
2-Mercaptopyridine: Lacks the keto group, providing different reactivity and applications.
Uniqueness
6-(Ethylthio)pyridin-2(1H)-one is unique due to the presence of both the ethylthio and keto groups, which confer distinct chemical reactivity and potential biological activities. Its specific substitution pattern allows for targeted modifications and applications in various fields.
Properties
IUPAC Name |
6-ethylsulfanyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-2-10-7-5-3-4-6(9)8-7/h3-5H,2H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYGBYLGEZJBEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18108-78-6 |
Source
|
Record name | 6-(ethylthio)pyridin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.